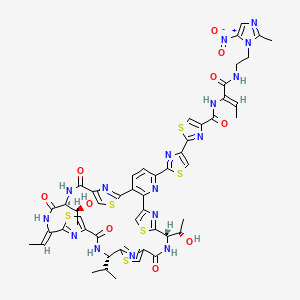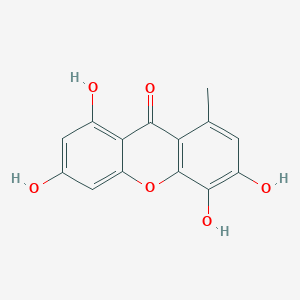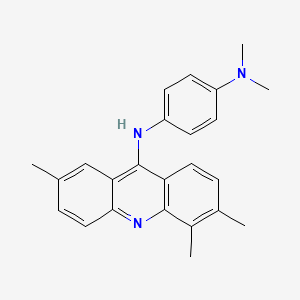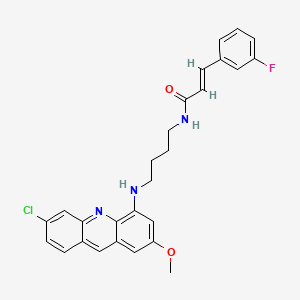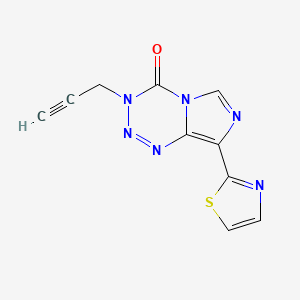
Near-IR fluorescent probe-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Near-IR fluorescent probe-1 is a versatile dye used extensively in biological and chemical research. This compound is particularly valued for its ability to penetrate tissues deeply, reduce photodamage to living organisms, and provide a high signal-to-noise ratio, making it an efficient tool for visualizing and understanding intracellular activities .
準備方法
Synthetic Routes and Reaction Conditions: This design aims to reduce spatial site resistance and enhance response speed in living cells .
Industrial Production Methods: Industrial production methods for Near-IR fluorescent probes often involve large-scale organic synthesis techniques. These methods include the use of automated synthesizers and high-throughput screening to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Near-IR fluorescent probe-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the probe to enhance its specificity and sensitivity for different applications .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. These reactions typically occur under mild conditions to preserve the integrity of the fluorescent dye .
Major Products: The major products formed from these reactions are modified versions of the original probe, tailored for specific applications.
科学的研究の応用
Near-IR fluorescent probe-1 has a wide range of applications in scientific research:
Chemistry: Used for tracking chemical reactions and studying molecular interactions.
Biology: Employed in cellular imaging to visualize intracellular processes and monitor the dynamics of biomolecules.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases, including cancer.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring
作用機序
Near-IR fluorescent probe-1 is unique in its ability to provide high-resolution imaging with minimal photodamage. Similar compounds include other near-infrared fluorescent dyes, such as indole heptamethine cyanine dyes and BODIPY-based probes. These compounds share some properties with this compound but may differ in their specific applications and performance characteristics .
類似化合物との比較
- Indole heptamethine cyanine dyes
- BODIPY-based probes
- BINOL-based near-IR fluorescent probes
特性
分子式 |
C31H30INO2 |
|---|---|
分子量 |
575.5 g/mol |
IUPAC名 |
5-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide |
InChI |
InChI=1S/C31H29NO2.HI/c1-4-32-26-16-13-20-8-5-6-11-25(20)29(26)31(2,3)28(32)17-14-21-9-7-10-23-18-22-12-15-24(33)19-27(22)34-30(21)23;/h5-6,8,11-19H,4,7,9-10H2,1-3H3;1H |
InChIキー |
SNAMEWBWEPEJHS-UHFFFAOYSA-N |
異性体SMILES |
CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)/C=C/C4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-] |
正規SMILES |
CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C=CC4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


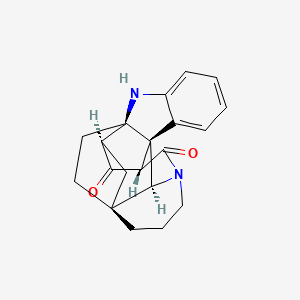
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
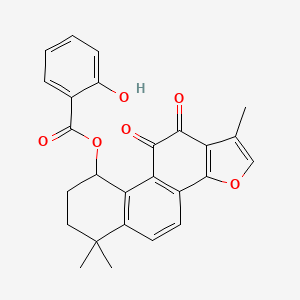
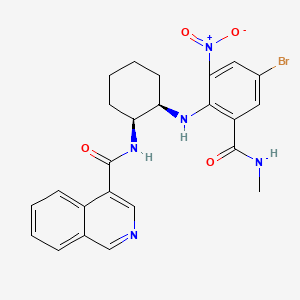
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)


